CID 87458277

Description

Historical Perspectives on Sorbate (B1223678) Compounds in Chemical Research

The journey of sorbate compounds in chemical research began with the isolation of sorbic acid in 1859 by the German chemist A. W. von Hofmann. chemicalbook.comtcichemicals.comgoogle.com He first obtained the compound from the oil of unripe berries of the rowan tree (Sorbus aucuparia), from which the name "sorbic" is derived. chemicalbook.comtcichemicals.comgoogle.com The elucidation of sorbic acid's chemical structure as 2,4-hexadienoic acid followed, and its synthesis was achieved in 1900 by Doebner through the condensation of crotonaldehyde (B89634) and malonic acid.

The significant turning point in the research of sorbate compounds came in the late 1930s and early 1940s when their antimicrobial properties were discovered. chemicalbook.comtcichemicals.comnih.gov This discovery led to the commercial availability of sorbic acid and its salts, including sodium sorbate, in the late 1940s and early 1950s. chemicalbook.comtcichemicals.comnih.gov Research during the 1950s and 1960s primarily focused on understanding the mechanism of their antimicrobial action. The 1970s saw extensive research into the potential application of sorbates as antibotulinal agents in meat products.

Contemporary Significance of Sodium Sorbate in Chemical Systems

In contemporary chemical science, sodium sorbate is recognized for its role in various chemical systems, primarily leveraging its properties as a salt of an unsaturated carboxylic acid. Its principal application is as a preservative in a range of products, including foods, cosmetics, and pharmaceuticals, where it inhibits the growth of molds, yeasts, and some bacteria. tcichemicals.comatamanchemicals.comnih.gov

Beyond its preservative function, sodium sorbate has been investigated for its utility in chemical synthesis. A notable example is its use as an initiator in the anionic ring-opening oligomerization of β-butyrolactone. tandfonline.com This reaction leads to the formation of preservative-oligo(3-hydroxybutyrate) conjugates, demonstrating the potential of sodium sorbate to be incorporated into polymer chains, thereby creating materials with inherent antimicrobial properties. tandfonline.com The synthesis involves the nucleophilic attack of the sorbate anion on the β-lactone ring, initiating the polymerization process. tandfonline.com This application highlights a more complex role for sodium sorbate than merely a passive preservative, positioning it as a reactive component in material science.

The primary synthesis route for sodium sorbate is through the neutralization of sorbic acid with sodium hydroxide (B78521). Key parameters for this reaction are carefully controlled to ensure the purity and stability of the final product.

| Parameter | Condition |

| Solvent | Aqueous solution |

| Reactants | Sorbic acid, Sodium hydroxide |

| Molar Ratio | Typically a 1:1 molar ratio of sorbic acid to sodium hydroxide is used. |

| pH Control | A critical factor, with the optimal range being between 3.6 and 6.6 to prevent polymerization and degradation. |

| Temperature | Controlled heating is often employed to facilitate the dissolution of sorbic acid. |

Overview of Academic Research Trajectories for Sodium Sorbate

Academic research on sodium sorbate has followed several distinct trajectories, focusing on its chemical behavior, stability, and interactions with biological systems at a molecular level.

A significant area of research has been the investigation of the degradation of sodium sorbate in aqueous solutions. Studies have shown that sorbates can undergo autoxidation, particularly in the presence of oxygen, which is influenced by factors such as pH, temperature, and the presence of other compounds in the matrix. tandfonline.comresearchgate.net The major degradation products identified include acetaldehyde (B116499) and β-carboxylacrolein. tandfonline.com The latter is known to react with amino acids, leading to browning in food systems. tandfonline.com

Another prominent research trajectory has been the study of the genotoxicity of sodium sorbate . A number of in vitro studies have investigated its effects on the genetic material of cells. Research on human lymphocytes has shown that sodium sorbate can induce chromosomal aberrations, sister chromatid exchanges (SCEs), and micronuclei (MN) at certain concentrations. nih.govresearchgate.net One study reported that sodium sorbate was more genotoxic than sorbic acid and potassium sorbate. nih.govneliti.com

Below is a table summarizing findings from a study on the genotoxic effects of sodium sorbate on cultured human lymphocytes.

| Concentration (μg/mL) | Mean Comet Tail Intensity |

| Control | 1.83 ± 0.12 |

| 100 | 3.25 ± 0.17 |

| 200 | 3.17 ± 0.18 |

| 400 | 3.08 ± 0.19 |

| 800 | 3.42 ± 0.18 |

| Data from a study on isolated human lymphocytes after 1-hour in vitro exposure. The increase in mean tail intensity indicates DNA damage. nih.govresearchgate.net |

Furthermore, research has explored the interaction of sodium sorbate with other molecules . For instance, studies have investigated its reactions with nitrites, which can lead to the formation of mutagenic compounds. acs.org The interaction of sorbates with proteins, such as bovine serum albumin (BSA), has also been a subject of study to understand its behavior in biological systems. researchgate.netnih.govnih.gov

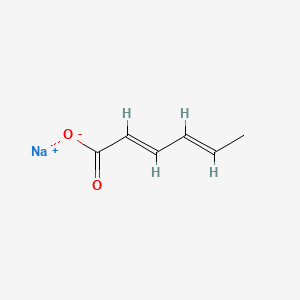

Structure

3D Structure of Parent

Properties

CAS No. |

7757-81-5 |

|---|---|

Molecular Formula |

C6H8NaO2 |

Molecular Weight |

135.12 g/mol |

IUPAC Name |

sodium (2E,4E)-hexa-2,4-dienoate |

InChI |

InChI=1S/C6H8O2.Na/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/b3-2+,5-4+; |

InChI Key |

MFLWRTCTNOMXBI-STWYSWDKSA-N |

Isomeric SMILES |

C/C=C/C=C/C(=O)O.[Na] |

Canonical SMILES |

CC=CC=CC(=O)O.[Na] |

Other CAS No. |

7757-81-5 |

Pictograms |

Irritant |

Synonyms |

Acid, Hexadienoic Acid, Propenylacrylic Acid, Sorbic Hexadienoic Acid Potassium Sorbate Propenylacrylic Acid Sodium Sorbate Sorbate, Potassium Sorbate, Sodium Sorbic Acid |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for Sodium Sorbate

Industrial Production Pathways of Sodium Sorbate (B1223678)

The industrial synthesis of sodium sorbate is predominantly achieved through the neutralization of sorbic acid. While this remains the principal method, advancements and alternative routes are continuously being explored to enhance efficiency and product quality.

Neutralization of Sorbic Acid with Sodium Hydroxide (B78521)

The most fundamental and widely used method for producing sodium sorbate is the direct neutralization of sorbic acid with a sodium-containing base, most commonly sodium hydroxide. iransilicate.com This reaction can also be carried out with other sodium salts like sodium bicarbonate or sodium carbonate. google.com The chemical equation for the reaction with sodium hydroxide is as follows:

C₆H₈O₂ + NaOH → C₆H₇NaO₂ + H₂O

Reaction Conditions and Optimization:

Several factors are critical in optimizing this synthesis to ensure high yield and purity:

Solvent: The reaction is typically carried out in an aqueous solution. Due to the limited solubility of sorbic acid in water (0.16% at 20°C), controlled heating to approximately 50–60°C is often necessary to facilitate complete dissolution.

Molar Ratio: A 1:1 molar ratio of sorbic acid to sodium hydroxide is standard for the reaction.

pH Control: Maintaining a pH between 3.6 and 6.6 is crucial. Deviations outside this range can lead to undesirable side reactions, such as polymerization and discoloration. google.com An alkaline environment can promote oxidation.

Purification: After neutralization, the resulting sodium sorbate solution is often treated with activated carbon to remove colored impurities and other byproducts. google.com The solution is then concentrated, typically under vacuum, to induce crystallization. The crude sodium sorbate may be washed with ethanol (B145695) to further remove impurities.

Drying: The purified crystals are dried to a moisture content of less than 0.5% to ensure stability.

This process, when optimized, can achieve industrial-scale yields of 85–91.5%.

Advanced Synthetic Routes

While direct neutralization is the standard, research into advanced synthetic routes for sorbic acid, the precursor to sodium sorbate, is ongoing. The commercial production of sorbic acid often involves the condensation of crotonaldehyde (B89634) and ketene. atamanchemicals.comwikipedia.org This process yields a polyester (B1180765) that is then decomposed to produce sorbic acid. google.comgoogle.com

Innovations in this area focus on improving the purity and hue of the final sorbic acid product. One patented process describes the treatment of a sodium sorbate aqueous solution with activated carbon before neutralization and crystallization to efficiently remove colored substances and yield a high-quality sorbic acid. google.com

Chemical Derivatization of Sorbate for Functional Modification

The functional properties of sorbates can be modified through chemical derivatization, a process of transforming a chemical compound into a product of similar structure, called a derivative. This is an area of active research aimed at enhancing the efficacy and application range of sorbates.

Recent studies have shown that cellular uptake of sorbate can lead to a novel post-translational modification called lysine (B10760008) sorbylation on proteins, including histones. nih.gov This modification is dynamically regulated and can influence gene expression, suggesting a new mechanism for the biological activity of sorbates. nih.gov

Another approach to functional modification is through esterification. The reaction of sorbic acid with glycerol, catalyzed by lipases, has been explored to create novel sorbic acid derivatives with altered hydrophilic profiles. mdpi.com This can potentially improve the solubility and bioavailability of the preservative in different food matrices. mdpi.com

The dynamic modification of stationary phases by sorbates has also been observed in gas chromatography, indicating the potential for sorbates to interact with and modify surfaces, which could have implications for their application. researchgate.net

Green Chemistry Approaches in Sorbate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of sorbates to reduce the environmental impact of their production. This includes the use of renewable feedstocks and more environmentally friendly processes.

One significant development is the production of sorbic acid and its salts from renewable materials. google.comgoogle.com This can be achieved by using bio-based acetic acid or by producing key precursors like crotonaldehyde and acetaldehyde (B116499) from bio-based sources such as bioethylene or through the fermentation of biomass. google.comgoogle.com

The use of biocatalysts, such as enzymes, in the derivatization of sorbic acid also aligns with green chemistry principles. mdpi.com Enzymatic reactions can often be carried out under milder conditions and with higher specificity than traditional chemical methods, reducing energy consumption and waste generation.

Furthermore, the development of "nature-identical" synthetic preservatives like sorbic acid and its salts is seen as a safer and more sustainable alternative to some traditional preservatives. cas.org Efforts are also being made to produce potassium sorbate, a closely related salt, with a significantly reduced carbon footprint by using bio-based feedstocks in a mass balance approach. celanese.com This approach reduces the reliance on fossil fuels and supports a more sustainable supply chain. celanese.com

Mechanistic Investigations of Sodium Sorbate Antimicrobial Action

Cellular and Subcellular Interaction Mechanisms of Sorbate (B1223678)

Sorbate's interaction with the fundamental structures of microbial cells is a key aspect of its antimicrobial properties. It influences the integrity of the cell wall, the permeability of the cytoplasmic membrane, and the crucial proton gradients necessary for cellular energy production.

Effects on Microbial Cell Wall Integrity

The cell wall, a critical structure for maintaining cell shape and protecting against osmotic stress, is a target of sorbate action. Exposure to sorbate can lead to noticeable morphological changes in microbial cells. For instance, in some bacteria, it can interfere with the processes of cell wall formation and division. circadiancropsciences.com Studies on Clostridium botulinum have shown that sorbate can cause cells to become distorted, elongated, and form bulbous structures, ultimately inhibiting cell division. circadiancropsciences.com This suggests that sorbate may disrupt the synthesis or assembly of cell wall components, compromising the structural integrity of the microorganism. circadiancropsciences.com

Modulation of Cytoplasmic Membrane Permeability

The cytoplasmic membrane, a selective barrier controlling the passage of substances into and out of the cell, is significantly affected by sorbate. nih.gov Sorbate can alter the integrity and function of this membrane, leading to increased porosity. circadiancropsciences.com This disruption can cause the leakage of essential intracellular components, such as ions and metabolites, which is detrimental to the cell's survival. mdpi.com

Some studies have indicated that high concentrations of sorbate can cause damage to the outer membrane of certain bacteria. circadiancropsciences.com The lipophilic nature of undissociated sorbic acid allows it to easily enter the cell membrane, where it can interfere with the membrane's structure and function. justlonghealth.com This interference can disrupt various membrane-associated processes, including electron transport and nutrient uptake. circadiancropsciences.comcabidigitallibrary.org The interaction of sorbate with the plasma membrane is considered a key factor in its antimicrobial activity, as it can lead to changes in membrane fluidity and permeability. mdpi.combirmingham.ac.uk

Influence on Intracellular Proton Gradients

A crucial mechanism of sorbate's antimicrobial action is its effect on the intracellular pH and proton gradients. In its undissociated form, sorbic acid can pass through the cell membrane into the cytoplasm. mdpi.com Once inside the more alkaline interior of the cell, the acid dissociates, releasing protons and lowering the intracellular pH. nih.gov

This acidification of the cytoplasm can inhibit the activity of various pH-sensitive enzymes. frontiersin.org Furthermore, the release of protons disrupts the proton motive force (PMF), which is the electrochemical gradient of protons across the membrane. researchgate.net The PMF is essential for many cellular processes, including ATP synthesis through oxidative phosphorylation and the transport of nutrients and amino acids into the cell. nih.govmdpi.com By dissipating this proton gradient, sorbate effectively cripples the cell's energy production and nutrient uptake systems, leading to growth inhibition. circadiancropsciences.comnih.gov

Enzymatic Inhibition Pathways Mediated by Sorbate

Beyond its effects on cellular structures, sodium sorbate exerts its antimicrobial action by directly inhibiting key enzymes essential for microbial metabolism. This inhibition targets critical pathways, further hindering the growth and survival of microorganisms.

Dehydrogenase Activity Inhibition

Sorbate is known to inhibit various dehydrogenase enzymes, which are crucial for cellular respiration and the metabolism of fatty acids. circadiancropsciences.comjustlonghealth.com The inhibition of dehydrogenases disrupts the cell's ability to generate energy and synthesize essential components. justlonghealth.com For example, sorbic acid has been found to be an effective inhibitor of enzymes like succinic dehydrogenase. researchgate.netmdpi.com

The proposed mechanism for this inhibition involves sorbic acid interfering with the normal function of these enzymes, potentially by competing with their natural substrates. circadiancropsciences.com The inhibition of dehydrogenases involved in fatty acid oxidation is a significant aspect of sorbate's fungistatic activity. inchem.orgresearchgate.net

Interactions with Sulfhydryl Groups in Enzyme Systems

A primary mechanism of enzyme inhibition by sorbate involves its interaction with sulfhydryl (-SH) groups present in the active sites of many enzymes. circadiancropsciences.comscielo.br Sorbate can react with these sulfhydryl groups, forming covalent bonds and inactivating the enzyme. researchgate.netnih.gov This has been demonstrated with enzymes such as ficin (B600402) and alcohol dehydrogenase. inchem.org

Impact on Key Metabolic Enzymes

A primary mode of antimicrobial action for sodium sorbate involves the inhibition of crucial metabolic enzymes within microbial cells. chempoint.comiastate.eduthomassci.com This interference with enzymatic activity disrupts essential metabolic pathways, ultimately leading to the cessation of growth and proliferation.

Research has demonstrated that sorbic acid can inhibit a variety of enzymes, including those involved in carbohydrate metabolism and the citric acid cycle. iastate.edubrewingforward.com Specific enzymes targeted by sorbic acid include:

Enolase and Lactate Dehydrogenase: These enzymes are critical for glycolysis, the process of breaking down glucose for energy. iastate.edubrewingforward.comthomassci.com Inhibition of these enzymes directly impacts the cell's energy production.

Citric Acid Cycle Enzymes: Sorbic acid has been shown to inhibit several enzymes of the citric acid cycle, such as malate (B86768) dehydrogenase, isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, succinate (B1194679) dehydrogenase, and fumarase. iastate.edubrewingforward.com This cycle is central to cellular respiration and the generation of ATP.

Catalase and Peroxidase: These enzymes are involved in protecting the cell from oxidative damage. iastate.edubrewingforward.com Their inhibition can lead to an accumulation of reactive oxygen species, causing cellular stress.

Sulfhydryl Enzymes: Sorbic acid can also inhibit enzymes that contain sulfhydryl groups, which are vital for their catalytic function. iastate.eduthomassci.comresearchgate.net

The inhibitory action of sorbic acid on these enzymes is a key factor in its ability to function as a preservative.

Molecular Targets and Biological Pathways Affected by Sorbate

Beyond direct enzyme inhibition, sodium sorbate affects several other molecular targets and biological pathways within microbial cells, further contributing to its antimicrobial activity.

Influence on Amino Acid Uptake

Sodium sorbate has been shown to effectively inhibit the uptake of amino acids in various microorganisms. researchgate.netcircadiancropsciences.comasm.org This is a significant mechanism of action, as amino acids are the essential building blocks for protein synthesis. The inhibition of amino acid uptake is thought to be a result of sorbate's effect on amino acid permeases, the proteins responsible for transporting amino acids across the cell membrane. circadiancropsciences.com

Studies have demonstrated that sorbate can act as a noncompetitive inhibitor of amino acid uptake. For instance, research on Salmonella typhimurium showed that sorbate inhibited the uptake of L-serine and L-histidine. circadiancropsciences.comnih.gov Similarly, the uptake of alanine, serine, and phenylalanine was inhibited in Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. circadiancropsciences.com The effectiveness of this inhibition can be influenced by factors such as pH and temperature, with lower pH enhancing the inhibitory effect. asm.org

Effects on Transport Systems

The antimicrobial action of sodium sorbate extends to the disruption of cellular transport systems. mdpi.compsu.ac.thulprospector.com The undissociated form of sorbic acid can readily pass through the microbial cell membrane. psu.ac.th Once inside the cell, where the pH is typically neutral, the sorbic acid dissociates, releasing protons and increasing the intracellular pH. psu.ac.th This change in the internal environment can disrupt the proton motive force, which is crucial for various transport processes and energy production. cabidigitallibrary.orgnih.gov

This disruption of the cell membrane's integrity and function can lead to increased porosity and interfere with the transport of essential nutrients into the cell and the removal of waste products. circadiancropsciences.comcabidigitallibrary.org

Interactions with Genetic Material (DNA, RNA, Ribosomes)

The effects of sodium sorbate on the genetic material of microorganisms, including DNA, RNA, and ribosomes, are less well-documented compared to its impact on enzymes and transport systems. circadiancropsciences.com However, some studies suggest that sorbate can interfere with the synthesis of nucleic acids. circadiancropsciences.compsu.ac.th

Inhibition of Microbial Growth Stages

Sodium sorbate is also effective at inhibiting specific stages of microbial growth, most notably the germination of spores.

Spore Germination Inhibition

Bacterial spores are highly resistant structures that can survive harsh conditions. Sodium sorbate is a potent inhibitor of the germination of these spores, a critical step in their transition back to a vegetative, growing state. circadiancropsciences.comcabidigitallibrary.orgoup.com This inhibition is a key aspect of its preservative action, particularly against spore-forming bacteria like Clostridium botulinum and Bacillus cereus. circadiancropsciences.comoup.comnih.gov

The mechanism of spore germination inhibition by sorbate appears to occur after the initial triggering of germination by germinants like amino acids. oup.comnih.gov It has been suggested that sorbate does not compete with germinants for binding sites on the spore but rather interferes with subsequent steps in the germination process. circadiancropsciences.com The inhibition can be influenced by factors such as pH and the concentration of sorbate. oup.com For instance, higher concentrations of sorbate are generally required to inhibit spore germination compared to the inhibition of vegetative cell growth. circadiancropsciences.com

The inhibitory action can manifest as a prevention of cell division in vegetative cells emerging from spores or, at higher concentrations, a restriction in the shedding of the spore wall. circadiancropsciences.com Studies have shown that sorbate can inhibit the outgrowth of germinated spores, leading to the formation of abnormally long cells that are defective in cell division. circadiancropsciences.comannualreviews.org

Table 1: Summary of Research Findings on Sodium Sorbate's Antimicrobial Mechanisms

| Mechanism | Affected Process/Target | Observed Effects | References |

|---|---|---|---|

| Enzyme Inhibition | Glycolytic Enzymes (Enolase, Lactate Dehydrogenase) | Disruption of energy metabolism. | iastate.edubrewingforward.comthomassci.com |

| Citric Acid Cycle Enzymes | Inhibition of cellular respiration. | iastate.edubrewingforward.com | |

| Catalase, Peroxidase | Increased oxidative stress. | iastate.edubrewingforward.com | |

| Sulfhydryl Enzymes | Impaired catalytic function. | iastate.eduthomassci.comresearchgate.net | |

| Amino Acid Uptake | Amino Acid Permeases | Noncompetitive inhibition of amino acid transport. | researchgate.netcircadiancropsciences.comasm.orgnih.gov |

| Transport Systems | Cell Membrane Integrity | Increased porosity and altered permeability. | circadiancropsciences.compsu.ac.thcabidigitallibrary.org |

| Proton Motive Force | Disruption of transport and energy production. | cabidigitallibrary.orgnih.gov | |

| Genetic Material | DNA and RNA Synthesis | Inhibition observed in some bacteria. | circadiancropsciences.compsu.ac.th |

| Spore Germination | Post-initiation Germination Stages | Inhibition of outgrowth and cell division. | circadiancropsciences.comcabidigitallibrary.orgoup.comnih.govannualreviews.org |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Sodium sorbate |

| Sorbic acid |

| Enolase |

| Lactate dehydrogenase |

| Malate dehydrogenase |

| Isocitrate dehydrogenase |

| α-ketoglutarate dehydrogenase |

| Succinate dehydrogenase |

| Fumarase |

| Catalase |

| Peroxidase |

| L-serine |

| L-histidine |

| Alanine |

| Phenylalanine |

| DNA (Deoxyribonucleic acid) |

| RNA (Ribonucleic acid) |

| ATP (Adenosine triphosphate) |

| Clostridium botulinum |

| Bacillus cereus |

| Salmonella typhimurium |

| Bacillus subtilis |

| Escherichia coli |

| Pseudomonas aeruginosa |

| Pseudomonas fluorescens |

Mycelial Growth Suppression

Sodium sorbate demonstrates significant fungistatic activity by inhibiting the vegetative growth of molds. This inhibition of mycelial development is a critical aspect of its preservative action, preventing the proliferation of spoilage fungi. The inhibitory effects of sorbates, including sodium and potassium salts, are known to hinder both spore germination and subsequent mycelial growth. psu.ac.th The underlying mechanisms involve the alteration of cell metabolism, potential denaturation of essential fungal proteins, and changes to the permeability and function of the cell membrane. psu.ac.thresearchgate.net

Research has quantified the effect of sorbates on the mycelial growth of various fungal species. For instance, studies on Fusarium solani var. coeruleum, a pathogen causing potato dry rot, found that both sodium benzoate (B1203000) and potassium sorbate at a concentration of 0.2 M could completely inhibit mycelial growth. erudit.org Further analysis determined the half-maximal effective concentration (ED₅₀) for mycelial growth inhibition by potassium sorbate to be less than 20 mM, indicating high sensitivity. erudit.org In another study focusing on Coniella granati, the fungus responsible for pomegranate fruit and crown rot, potassium sorbate completely stopped mycelial growth at a 0.05% concentration. penpublishing.net Similarly, research on two isolates of Fusarium oxysporum, a pepper wilt pathogen, showed that a 6% concentration of potassium sorbate resulted in a 100% reduction of mycelial growth. sapub.org

Comparative studies also highlight the concentration-dependent efficacy of sorbates. In an investigation involving Aspergillus niger and Penicillium notatum, increasing concentrations of potassium sorbate led to a greater inhibitory effect on A. niger, with a 0.1% concentration proving most effective. brieflands.com For a different species, Fusarium oxysporum f. sp. radicis-cucumerinum, the ED₅₀ value for inhibiting mycelium growth with potassium sorbate was determined to be 1292 ppm at a pH of 6.4. tandfonline.com

Table 1: Inhibitory Effects of Sorbates on Fungal Mycelial Growth

| Fungal Species | Sorbate Compound | Effective Concentration | Observed Effect | Source |

|---|---|---|---|---|

| Fusarium solani var. coeruleum | Potassium Sorbate | < 20 mM | ED₅₀ for mycelial growth inhibition. | erudit.org |

| Coniella granati | Potassium Sorbate | 0.05% | Complete (100%) inhibition of mycelial growth. | penpublishing.net |

| Fusarium oxysporum | Potassium Sorbate | 6% | Complete (100%) reduction in mycelial growth. | sapub.org |

| Aspergillus niger | Potassium Sorbate | 0.1% | Highest inhibitory effect observed. | brieflands.com |

| Fusarium oxysporum f. sp. radicis-cucumerinum | Potassium Sorbate | 1292 ppm | ED₅₀ for mycelium growth inhibition at pH 6.4. | tandfonline.com |

Cell Division Inhibition

Beyond suppressing fungal hyphal extension, sodium sorbate interferes with the fundamental process of cell division in microorganisms. This action is a crucial component of its bacteriostatic and fungistatic properties. Early research observed that low concentrations of sodium sorbate (0.15-0.5 mg/L) permitted some cellular elongation in Bacillus species but effectively prevented the cells from dividing. psu.ac.th More specific studies confirmed that sodium sorbate at concentrations between 0.015% and 0.05% prevents cell division in the vegetative cells that arise from Bacillus spp. spores. circadiancropsciences.com

This inhibitory effect on cell division has also been documented in other bacteria, notably Clostridium botulinum. Sorbate at a concentration of 0.26% has been shown to inhibit the cell division of C. botulinum types A and B in culture media. circadiancropsciences.com At higher concentrations of 1.0% to 2.0%, sorbate inhibits the emergence, elongation, and ultimately the cell division of vegetative cells that germinate from C. botulinum type E spores. circadiancropsciences.com A distinct morphological consequence of this inhibition is the formation of abnormally long, distorted cells that are defective in the division process, particularly when exposed to 1.0% to 2.0% sorbate at a pH range of 7.0 to 7.2. circadiancropsciences.comasm.orgasm.org

Investigations at the cellular level in eukaryotic cells have provided further insight. In cultured V79 Chinese hamster cells, freshly prepared sodium sorbate solutions at a concentration of 2.5 mg/ml were found to arrest the cell cycle in the G2/M phase, which is the checkpoint before mitosis. nih.gov This suggests an interference with the processes leading to or during cell division. nih.gov

Table 2: Research Findings on Sorbate-Induced Cell Division Inhibition

| Organism/Cell Line | Sorbate Compound | Concentration | Observed Effect | Source |

|---|---|---|---|---|

| Bacillus spp. | Sodium Sorbate | 0.15-0.5 mg/L | Allowed cell elongation but prevented division. | psu.ac.th |

| Bacillus spp. | Sodium Sorbate | 0.015% - 0.05% | Prevents cell division in vegetative cells from spores. | circadiancropsciences.com |

| Clostridium botulinum (Types A & B) | Sorbate | 0.26% | Inhibited cell division. | circadiancropsciences.com |

| Clostridium botulinum (Type E) | Sorbate | 1.0% - 2.0% | Inhibited cell division; caused formation of abnormally long cells defective in division. | circadiancropsciences.comasm.orgasm.org |

| V79 Chinese Hamster Cells | Sodium Sorbate | 2.5 mg/ml | Arrested cell cycle in G2/M phase. | nih.gov |

Degradation Pathways and Stability Profiling of Sodium Sorbate

Oxidative Degradation Mechanisms of Sorbate (B1223678)

In aqueous solutions, sorbic acid and its salts are susceptible to oxidative degradation. circadiancropsciences.comdss.go.thresearchgate.netresearchgate.net This process is influenced by factors such as pH, temperature, water activity, and the presence of other substances. circadiancropsciences.comtandfonline.com The oxidation of the olefinic bonds in the sorbate molecule can lead to the formation of peroxides, which then break down and polymerize, sometimes causing a yellow discoloration. circadiancropsciences.com

The principal mechanism of oxidative degradation for sorbate is autoxidation, a free-radical chain reaction involving molecular oxygen. researchgate.nettandfonline.comresearchgate.netresearchgate.net The process is initiated by the abstraction of a hydrogen atom from the sorbate molecule, forming a radical. This radical then reacts with oxygen to form a peroxy radical, which can subsequently abstract a hydrogen atom from another sorbate molecule, propagating the chain reaction. This process primarily targets the conjugated double bonds of the sorbate molecule. circadiancropsciences.comresearchgate.netrsc.org The rate of autoxidation is influenced by various factors; it follows first-order reaction kinetics and generally decreases as the pH rises. researchgate.netresearchgate.netresearchgate.net

The autoxidation of sorbate solutions leads to the formation of various carbonyl-containing compounds. tandfonline.comresearchgate.net These degradation products have been identified and isolated using techniques such as thin-layer chromatography of their 2,4-dinitrophenyl hydrazone (DNPH) derivatives. researchgate.netresearchgate.netresearchgate.net The presence of these carbonyl compounds, particularly β-carboxylacrolein, is linked to the browning of products containing sorbate, as they can react with amino acids to form brown pigments. dss.go.thtandfonline.com

Table 1: Identified Carbonyl-Containing Degradation Products of Sorbate

| Degradation Product | Relative Proportion | Reference |

|---|---|---|

| Acetaldehyde (B116499) | Major | tandfonline.comresearchgate.netresearchgate.net |

| Beta-Carboxylacrolein | Major | tandfonline.comresearchgate.netresearchgate.netusda.gov |

| Crotonaldehyde (B89634) | Minor | researchgate.netresearchgate.net |

| Acetone | Minor | researchgate.netresearchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Research has consistently identified acetaldehyde and β-carboxylacrolein as the major carbonyl products resulting from the oxidative degradation of sorbate in aqueous solutions. tandfonline.comresearchgate.netresearchgate.netusda.gov The formation of these compounds is a key indicator of sorbate breakdown. usda.gov β-carboxylacrolein, in particular, is highly reactive and can rapidly polymerize, especially in the presence of amino acids, contributing to discoloration. tandfonline.comresearchgate.netresearchgate.net

Under certain conditions, particularly involving heating and storage, sorbate can undergo oxidation to form 4,5-oxohexanoate. lookchem.comatamanchemicals.comatamanchemicals.com This specific oxidation product has been identified as a concern due to its potential genotoxic properties. neliti.com The formation of 4,5-oxohexanoate represents a different oxidative pathway from the one that yields acetaldehyde and β-carboxylacrolein. lookchem.comatamanchemicals.com

Formation of Acetaldehyde and Beta-Carboxylacrolein

Radiolytic Degradation Processes of Sorbate

Sorbic acid and its salts are highly susceptible to degradation when exposed to gamma irradiation in aqueous systems. researchgate.net This radiolytic degradation is influenced by the composition of the medium. researchgate.net The rate of degradation is generally higher at lower pH levels. Certain compounds, such as sugars and some organic acids, can catalyze this degradation, while others, like oxalic acid and certain metal ions, can have a protective effect. In food products, the extent of radiolytic degradation can vary; for instance, it was found to be higher in blanched mango pulp compared to unblanched pulp or orange juice. oup.com The presence of sorbate before irradiation can, however, prevent the development of off-odors in some irradiated products. researchgate.netoup.com

Microbial Biotransformation and Degradation of Sorbate

While sorbate is an effective inhibitor of many yeasts and molds, several microorganisms are capable of metabolizing it, particularly at low concentrations. iastate.edumsu.edu This can lead to the formation of off-flavors. iastate.edu Lactic acid bacteria, for example, can decompose sorbic acid to produce compounds like 2-ethoxyhexa-3,5-diene, which imparts a "geranium-like" off-odor. iastate.edu Other bacteria, such as Clostridium and Acetobacter species, have also been shown to metabolize sorbate. circadiancropsciences.com The ability of microorganisms to degrade sorbate is a critical consideration, as it can render the preservative ineffective in products with high microbial counts. iastate.edu The primary mechanism of sorbate's antimicrobial action involves the inhibition of key cellular enzymes, including those with sulfhydryl groups and enzymes involved in carbohydrate metabolism and the citric acid cycle. iastate.edunih.gov

Table 2: Microorganisms Involved in Sorbate Biotransformation

| Microorganism Type | Genera/Species | Biotransformation Outcome | Reference |

|---|---|---|---|

| Bacteria | Lactic Acid Bacteria | Metabolize sorbic acid, producing off-flavors (e.g., 2-ethoxyhexa-3,5-diene). | iastate.edu |

| Bacteria | Clostridium spp. | Can metabolize sublethal concentrations of sorbate. | circadiancropsciences.com |

| Bacteria | Acetobacter spp. | Can metabolize sublethal concentrations of sorbate. | circadiancropsciences.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Decarboxylation to 1,3-Pentadiene (B166810)

A significant degradation pathway for sodium sorbate involves its decarboxylation to form 1,3-pentadiene. This volatile hydrocarbon is notorious for imparting a distinct off-odor, often described as resembling plastic, kerosene, or petroleum. mdpi.comuga.edu This chemical transformation is a primary cause of spoilage in food products preserved with sorbates. mdpi.com The presence of certain microorganisms, particularly specific strains of molds and yeasts, can facilitate this decarboxylation process. uga.eduatamanchemicals.comchemeurope.com For instance, several species of Penicillium have been identified as being capable of detoxifying sorbic acid through decarboxylation. nih.gov

The mechanism involves the removal of the carboxyl group from the sorbate molecule, leading to the formation of the highly volatile 1,3-pentadiene. This degradation is not only a quality concern due to the associated off-odors but also diminishes the concentration of the active preservative, potentially compromising the microbial safety of the product.

Microorganism-Specific Degradation Pathways

Beyond decarboxylation, various microorganisms have evolved specific pathways to metabolize sorbates, effectively neutralizing their antimicrobial activity. The ability of certain yeasts, molds, and bacteria to degrade sorbates represents a significant challenge in food preservation. researchgate.net

Several species within the Penicillium genus are known to detoxify sorbic acid by decarboxylating it to 1,3-pentadiene. nih.gov For example, Penicillium corylophilum isolated from a spoiled beverage was found to completely assimilate potassium sorbate and convert it into 1,4-pentadiene. mdpi.com In another example, spoilage yeasts like Saccharomyces cerevisiae can degrade sorbic acid to 1,3-pentadiene, a process linked to the PAD1 gene, which is also responsible for the decarboxylation of other organic acids. nih.gov

Other microbial degradation routes have also been identified. For instance, some reports indicate the conversion of sorbic acid to trans-4-hexenoic acid and ethyl sorbate by Geotrichum species, and to trans-4-hexenol by Mucor species. nih.gov The consumption of sorbic acid by molds has also been attributed to beta-oxidation pathways, similar to those observed in mammals for fatty acid metabolism. nih.gov The ability of microorganisms to metabolize sorbic acid can lead to a significant increase in the pH of the medium, further compromising product stability. usda.gov

Environmental Factors Influencing Sorbate Stability

The stability of sodium sorbate is not solely dependent on microbial activity but is also significantly influenced by a range of environmental and chemical factors. These factors can dictate the rate and nature of sorbate degradation, impacting its effectiveness as a preservative.

pH Effects on Degradation Kinetics

The pH of the surrounding medium is a critical determinant of sorbate stability. The antimicrobial efficacy of sorbates is optimal at pH values below 6.5, as the undissociated form of sorbic acid is the active antimicrobial agent. atamanchemicals.com However, the degradation of sorbates is generally enhanced at pH values lower than its pKa of 4.76. researchgate.net This is because the non-dissociated form is more susceptible to certain degradation reactions. researchgate.net

Studies have shown that the maximum rates of sorbate oxidation occur at pH values around 3. researchgate.net Conversely, adding sorbate salts to a food product can slightly increase its pH, which may necessitate adjustment to maintain safety and efficacy. atamanchemicals.com The interaction between pH and other factors, such as the presence of other acids, can also be complex. For example, while lower pH generally accelerates degradation, the specific type of acid present can have a more significant impact than the pH value alone. scielo.br

Temperature Dependence of Sorbate Decomposition

Temperature plays a crucial role in the stability of sodium sorbate. While stable in its dry, crystalline form at room temperature, its degradation in aqueous solutions is temperature-dependent. tandfonline.com Generally, an increase in temperature accelerates the rate of sorbate decomposition. agrimaroc.org The relationship between the rate constant of degradation and temperature often follows the Arrhenius equation, indicating an exponential increase in degradation rate with temperature. researchgate.net

For instance, heating potassium sorbate powder leads to color changes, which become more rapid at temperatures exceeding 160°C, suggesting thermal decomposition. oup.com In aqueous solutions, high temperatures can lead to a significant loss of anthocyanins when stored with potassium sorbate. semanticscholar.org However, some studies have shown that moderate heating, such as at 85°C for 2 hours, may not result in significant losses of sorbic acid. researchgate.netresearchgate.net

Influence of Oxygen and Packaging Environments

Oxygen is a major catalyst for the degradation of sodium sorbate, primarily through autoxidation. tandfonline.com In aqueous solutions, exposure to oxygen can lead to severe deterioration, often accompanied by the development of color. google.com This oxidative degradation is a key pathway for the loss of sorbate efficacy and is associated with browning in food products. tandfonline.com

Consequently, the packaging environment has a profound influence on sorbate stability. Deoxygenation and vacuum packaging in materials with low oxygen permeability are recommended strategies to minimize sorbate degradation and extend the shelf-life of preserved foods. tandfonline.com The type of packaging material can also influence the effectiveness of other stabilizing agents. For example, the ability of EDTA to protect sorbates from destruction was found to be dependent on the packaging material used. conicet.gov.ar

Effects of Other Chemical Constituents

The chemical matrix in which sodium sorbate is present can significantly affect its stability. Various food components can either accelerate or inhibit its degradation.

Metal Ions: The presence of metal ions can catalyze the oxidation of sorbates. Sequestrants like ethylenediaminetetraacetic acid (EDTA) can protect sorbic acid from destruction by chelating these metal ions. conicet.gov.arresearchgate.net

Acids: While a low pH environment is necessary for antimicrobial activity, some acids can influence stability. For instance, citric acid has been shown to stabilize aqueous solutions of sorbate salts against deterioration and darkening caused by oxygen. google.com In contrast, some studies suggest that other organic acids might enhance the degradation rate. conicet.gov.ar

Interactive Data Table: Factors Affecting Sorbate Stability

| Factor | Effect on Sorbate Stability | Key Findings | Citations |

|---|---|---|---|

| pH | Degradation enhanced at lower pH (below pKa of 4.76) | Maximum oxidation rates observed around pH 3. | atamanchemicals.comresearchgate.net |

| Temperature | Increased temperature accelerates degradation. | The relationship often follows the Arrhenius equation. Color changes in powder form are more rapid above 160°C. | researchgate.netoup.comsemanticscholar.org |

| Oxygen | Major catalyst for oxidative degradation and browning. | Deoxygenation and vacuum packaging are recommended to improve stability. | tandfonline.comgoogle.com |

| Metal Ions | Catalyze oxidation. | Sequestrants like EDTA can protect against degradation. | conicet.gov.arresearchgate.net |

| Other Additives | Can be protective or detrimental. | Citric acid and ascorbic acid can be protective. Amines can promote browning. | google.comconicet.gov.arconicet.gov.artandfonline.com |

| Microorganisms | Can metabolize sorbates, leading to loss of efficacy. | Decarboxylation to 1,3-pentadiene is a common pathway for yeasts and molds. | mdpi.comuga.edunih.gov |

Advanced Analytical Chemistry Methodologies for Sorbate Analysis

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a complex mixture. For sorbate (B1223678) analysis, various chromatographic techniques are employed, each with specific advantages.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the precise and reliable determination of preservatives like sodium sorbate. akjournals.com It is renowned for its high precision and sensitivity, which make it ideal for detecting and quantifying low levels of sorbates in complex matrices such as foods and beverages. njlabs.comijlsr.com The technique yields sharp, well-resolved chromatographic peaks, facilitating clear identification and accurate measurement. ijlsr.com HPLC is versatile, offering various modes of operation and can be coupled with different detectors to enhance the robustness and specificity of the analysis. njlabs.com Due to its ability to produce reliable and reproducible results, HPLC is widely accepted by regulatory bodies for the analysis of food preservatives. njlabs.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common HPLC mode used for the determination of sodium sorbate. njlabs.com This technique typically utilizes a nonpolar stationary phase, most commonly a C18 column, and a polar mobile phase. njlabs.comijlsr.com The mobile phase generally consists of a mixture of a buffer solution (such as acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). akjournals.comijlsr.com The pH of the mobile phase is a critical parameter, often adjusted to an acidic value to ensure the sorbate is in its protonated (sorbic acid) form, which is more readily retained by the reversed-phase column. akjournals.comijlsr.com This method allows for the direct, rapid, and accurate determination of sorbates, often without the need for extensive sample pre-extraction. ajrconline.org

Table 1: Examples of RP-HPLC Methods for Sorbate Analysis

| Stationary Phase | Mobile Phase | Flow Rate | Detection Wavelength | Reference |

|---|---|---|---|---|

| Luna C18 (150 mm x 4.6 mm, 5 µm) | Acetonitrile: Sodium acetate buffer pH 4.3 (20:80) | 1.0 ml/min | 235 nm | ijlsr.comajast.net |

| Purospher® STAR RP-18 (25 cm x 4.6 mm, 5µm) | Acetate buffer and methanol (25:75) | 1.2 ml/min | 235 nm | ajrconline.org |

| LiChroCART® Purospher STAR RP-18e (30 mm × 4 mm; 3 μm) | Acetonitrile–phosphate buffer pH = 3.5 (8:92 v/v) | 1.0 ml/min | 260 nm | akjournals.com |

High-Performance Liquid Chromatography (HPLC)

HPLC with Diode Array Detection (HPLC-DAD)

To enhance the specificity of HPLC analysis, a Diode Array Detector (DAD) is often employed. njlabs.com An HPLC-DAD system acquires absorbance data over a wide range of wavelengths simultaneously, generating a three-dimensional plot of absorbance, wavelength, and time. This capability is invaluable for confirming the identity and purity of the analyte peak. akjournals.com For instance, a validated method for the concurrent analysis of sodium benzoate (B1203000) and potassium sorbate used HPLC-DAD for detection. pnu.ac.irpnu.ac.ir This approach demonstrated strong linearity, precision, and accuracy. pnu.ac.irpnu.ac.ir The use of DAD allows for the selection of the optimal wavelength for quantification, even when multiple compounds are analyzed simultaneously, and helps to distinguish the analyte peak from matrix interferences. sci-hub.seresearchgate.netnih.gov A study analyzing multiple preservatives used detection at 254 nm with a DAD. pnu.ac.ir

Gas Chromatography (GC) is another powerful technique for the analysis of sorbates. orientjchem.orgasianpubs.org When coupled with a mass spectrometer (GC-MS), it provides exceptional selectivity and sensitivity. tandfonline.comnih.gov A significant advantage of GC-MS is its ability to eliminate interferences from complex food matrices, which can affect other routine techniques. tandfonline.comnih.govtandfonline.com For the analysis of acidic preservatives like sorbic acid, a derivatization step is typically required to convert them into more volatile and thermally stable esters, making them suitable for GC analysis. The Selected Ion Monitoring (SIM) mode in GC-MS allows for the unambiguous identification and quantification of target compounds at very low detection limits, often in the picogram range. tandfonline.comnih.gov One validated GC/MS method for analyzing preservatives, including potassium sorbate, utilized a Stabilwax-DA GC column with helium as the carrier gas. coresta.org

Table 2: Example of GC-MS Method Parameters for Sorbate Analysis

| Column | Carrier Gas | Carrier Gas Flow Rate | Injection Mode | Detection | Reference |

|---|

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a simple, cost-effective, and rapid method for the qualitative or semi-quantitative analysis of sorbates. orientjchem.orglibretexts.org The principle of TLC involves the separation of components on a plate coated with a thin layer of adsorbent (the stationary phase), such as silica (B1680970) gel, as a solvent mixture (the mobile phase) moves up the plate via capillary action. libretexts.org Compounds are separated based on their differential affinity for the stationary and mobile phases, which is reflected in their retention factor (Rf) value. libretexts.org A study focused on analyzing sodium benzoate in liquid food supplements established a TLC method using a chloroform-ethanol (9:1) solvent system and visualization under UV light at 254 nm. researchgate.net While not as precise as HPLC or GC for quantification, TLC is a valuable tool for screening purposes and for verifying the presence of preservatives. libretexts.orgjchr.org

Spectroscopic Detection Methods

Spectroscopic methods are widely used for the quantitative analysis of sodium sorbate, primarily by measuring the absorbance of UV radiation by sorbic acid.

UV-Visible spectrophotometry is a straightforward and accessible technique for quantifying sorbates. Sorbic acid exhibits a characteristic strong absorbance in the ultraviolet region of the spectrum, with a maximum peak typically observed around 250 nm to 255 nm. iau.irnih.govfssai.gov.in In a study analyzing a mixture containing potassium sorbate, its specific absorbance peak appeared at 254 nm. nih.gov The concentration of the preservative in a sample can be determined by measuring its absorbance and comparing it to a calibration curve prepared from standards of known concentrations.

Another spectroscopic technique, Near-Infrared Spectroscopy (NIRS), has been explored as a rapid and non-destructive alternative for quantifying potassium sorbate. asianpubs.org NIRS offers the advantage of minimal sample preparation and avoids the use of solvents and the potential for column pollution associated with chromatographic methods. asianpubs.org

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a well-established and accessible technique for quantifying sodium sorbate. aelabgroup.com This method is predicated on the principle that sorbic acid, the active form of sodium sorbate, exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. aelabgroup.com The analysis typically involves measuring the absorbance of a sample solution at a specific wavelength, which for sorbic acid is approximately 250-255 nm, and for benzoic acid is around 228 nm. iau.irdlsu.edu.ph

The concentration of sorbate is then determined by comparing its absorbance to a calibration curve generated from standard solutions of known concentrations. unilag.edu.ngiosrjournals.org While cost-effective and rapid, the primary limitation of UV-Visible spectrophotometry is its susceptibility to interference from other compounds present in the sample matrix that may also absorb at similar wavelengths. aelabgroup.comiau.ir To mitigate this, sample preparation steps such as extraction with solvents like petroleum ether are often employed to isolate the analyte of interest. dlsu.edu.phunilag.edu.ng

Table 1: UV-Visible Spectrophotometry Parameters for Sorbate Analysis

| Parameter | Value | Reference |

|---|---|---|

| Wavelength (λmax) for Sorbic Acid | 250 - 255 nm | iau.irdlsu.edu.ph |

| Wavelength (λmax) for Benzoic Acid | 228 nm | iau.irdlsu.edu.ph |

| Common Extraction Solvent | Petroleum Ether | dlsu.edu.phunilag.edu.ng |

Mass Spectrometry (MS) Coupled Techniques

For enhanced selectivity and sensitivity, mass spectrometry (MS) is often coupled with chromatographic separation techniques like gas chromatography (GC-MS) or high-performance liquid chromatography (HPLC-MS). These hyphenated techniques provide a powerful tool for the unequivocal identification and quantification of sodium sorbate, even in complex food matrices. benthamdirect.comeurekaselect.com

In GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio, serves as a chemical fingerprint for identification. Selected ion monitoring (SIM) can be used to enhance sensitivity by focusing on specific fragment ions characteristic of sorbic acid. researchgate.net

HPLC-MS, particularly with techniques like tandem mass spectrometry (MS/MS), offers high specificity and is capable of detecting and quantifying very low levels of sorbates. orientjchem.org This is especially valuable for regulatory monitoring where stringent limits are in place. njlabs.com

Table 2: Research Findings on MS-Coupled Techniques for Sorbate Analysis

| Technique | Key Finding | Reference |

|---|---|---|

| GC-MS-SIM | Allows for quantitative analysis of sorbic acid in various bakery products. | researchgate.net |

| HPLC-MS/MS | Provides good linearity for sorbic acid in the range of 40-400 mg/L. | researchgate.net |

Electrophoretic Techniques

Electrophoretic methods, particularly capillary electrophoresis, have emerged as a rapid and efficient alternative for sorbate analysis. orientjchem.org These techniques separate ions based on their electrophoretic mobility in an electric field.

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) offers several advantages, including high resolution, short analysis times, and minimal sample and reagent consumption. nih.govftb.com.hr In CE, a sample is injected into a narrow fused-silica capillary filled with an electrolyte solution. oiv.int When a high voltage is applied, the negatively charged sorbate ion migrates towards the anode. oiv.int Detection is typically performed using a UV detector set at a wavelength where sorbate absorbs strongly, such as 254 nm. oiv.intsrce.hr

The method has been successfully applied to determine sorbate in various food products, including sauces, beverages, and processed meats. nih.govftb.com.hrsrce.hr Validation studies have demonstrated good linearity, precision, and accuracy for CE methods in sorbate quantification. nih.govnih.gov

Table 3: Capillary Electrophoresis Conditions for Sorbate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Separation Principle | Electrophoretic mobility of the negatively charged sorbate ion. | oiv.int |

| Detection Wavelength | 254 nm | oiv.intsrce.hr |

| Typical Run Time | As short as 28 seconds. | researchgate.net |

| Application | Beverages, sauces, processed meats. | nih.govftb.com.hrsrce.hr |

Electrochemical Methods (e.g., Polarography)

Electrochemical methods offer a different approach to sorbate analysis, relying on the electrochemical properties of the analyte. eurekaselect.com Techniques such as square-wave voltammetry and potentiometry have been explored for the determination of sorbates. benthamdirect.comingentaconnect.com

One study described the development of a potentiometric sensor for sorbic acid. researchgate.net This sensor demonstrated a wide linear dynamic range and a low detection limit. researchgate.net The response of the electrode was found to be independent of pH within a specific range, and it showed good selectivity over other common anions. researchgate.netijrsset.org Electrochemical sensors can be advantageous due to their simplicity, low cost, and rapid response times. researchgate.netijrsset.org

Table 4: Performance of a Potentiometric Sensor for Sorbate

| Parameter | Value | Reference |

|---|---|---|

| Linear Dynamic Range | 5.0 × 10⁻⁷ to 1.0 × 10⁻² mol L⁻¹ | researchgate.net |

| Detection Limit | 4.3 × 10⁻⁷ mol L⁻¹ | researchgate.net |

| pH Independent Range | 6.0–9.0 | researchgate.netijrsset.org |

| Response Time | 15–30 seconds | ijrsset.org |

Sample Preparation Strategies for Sorbate Quantification

Effective sample preparation is a critical step in achieving accurate and reliable quantification of sodium sorbate, particularly in complex food matrices. njlabs.com The primary goal of sample preparation is to extract the analyte of interest from the sample and remove interfering components. sci-hub.se

Common strategies include:

Dilution: For liquid samples like beverages, simple dilution with water or a mobile phase is often sufficient. sci-hub.seiau.ir

Extraction: Solid or viscous samples typically require an extraction step. This can involve blending the sample with a suitable solvent, such as a mixture of water and an organic solvent like acetonitrile or methanol. sci-hub.sehealthycanadians.gc.ca Sonication can be used to enhance the extraction efficiency. healthycanadians.gc.ca

Clarification: After extraction, centrifugation is commonly used to separate solid particles from the liquid extract. healthycanadians.gc.ca

Filtration: The final extract is usually filtered through a membrane filter (e.g., 0.45 µm) to remove any remaining particulate matter before analysis, which is crucial for protecting analytical instruments like HPLC columns. sci-hub.seiau.ir

In some cases, more advanced techniques like solid-phase extraction (SPE) may be employed for sample cleanup and concentration of the analyte. researchgate.net

Table 5: Common Sample Preparation Steps for Sorbate Analysis

| Step | Description | Reference |

|---|---|---|

| Dilution | Diluting liquid samples with an appropriate solvent. | sci-hub.seiau.ir |

| Extraction | Using solvents and techniques like sonication to isolate sorbate from solid matrices. | healthycanadians.gc.ca |

| Centrifugation | Separating solid debris from the liquid extract. | healthycanadians.gc.ca |

| Filtration | Removing fine particles from the extract before instrumental analysis. | sci-hub.seiau.ir |

Interactions and Synergistic Phenomena Involving Sodium Sorbate

Interactions with Biological Macromolecules

The interaction of food preservatives with biological macromolecules is a critical area of research to understand their behavior and potential effects within biological systems. Sodium sorbate (B1223678), as a widely used preservative, has been the subject of studies investigating its binding characteristics with proteins, particularly serum albumins.

Binding Studies with Serum Albumins (e.g., Bovine Serum Albumin)

Bovine Serum Albumin (BSA) is often used as a model protein for drug and food additive binding studies due to its structural similarity to human serum albumin (HSA). Research has shown that sorbates, including sodium and potassium salts, can interact with BSA. These interactions are often studied using spectroscopic techniques and molecular docking simulations.

Molecular docking studies have suggested that potassium sorbate (PS) can interact with BSA. earthwormexpress.comalibaba.comresearchgate.net The binding is thought to occur within a subdomain of the protein, contributing to the stability of the resulting complex. earthwormexpress.comalibaba.comresearchgate.net Further computational analysis has indicated that during molecular dynamics simulations, potassium sorbate can form an average of 1.05 to 2.55 hydrogen bonds with BSA. The interaction is primarily hydrophobic and also involves hydrogen bonds with specific amino acid residues such as Arginine 194 (Arg 194), Tryptophan 213 (Trp 213), and Serine 453 (Ser 453) in subdomain IIIA (Sudlow site I) of BSA.

Studies on sorbic acid, the active form of sodium sorbate, have provided further insights into the binding mechanism with HSA. Spectroscopic and computational approaches have revealed that the binding of sorbic acid to HSA occurs via a static quenching mechanism. rsc.org This interaction is primarily driven by hydrophobic contacts and hydrogen bonds. rsc.org

The binding of sodium benzoate (B1203000) (SB), another common preservative, to BSA has also been extensively studied and provides a comparative perspective. The interaction between SB and BSA leads to the formation of a complex, which can alter the conformation of the protein. nih.gov

Table 1: Investigated Interactions of Sorbates and Benzoates with Serum Albumins

| Compound | Interacting Protein | Key Findings |

| Potassium Sorbate | Bovine Serum Albumin (BSA) | Interacts with a subdomain of BSA, forming a stable complex. earthwormexpress.comalibaba.comresearchgate.net |

| Sorbic Acid | Human Serum Albumin (HSA) | Binds to site I of HSA mainly through hydrophobic interactions and hydrogen bonds. rsc.org |

| Sodium Benzoate | Bovine Serum Albumin (BSA) | Forms a complex with BSA, leading to conformational changes in the protein. nih.gov |

Protein-Ligand Interaction Characterization

The characterization of the interaction between sodium sorbate and serum albumins involves determining various thermodynamic parameters and binding constants to understand the nature and strength of the binding.

For the interaction of sorbic acid with HSA, thermodynamic analysis has revealed a negative enthalpy change (ΔH) of -29.366 kJ mol⁻¹ and a positive entropy change (ΔS) of +108.149 J mol⁻¹ K⁻¹. rsc.org These values suggest that the binding process is spontaneous and driven by both enthalpy and entropy, with hydrophobic interactions and hydrogen bonding playing significant roles. rsc.org

In comparison, the binding of sodium benzoate to BSA has been characterized with binding constants (K_b) in the range of 2.02 × 10⁴ to 7.9 × 10³ M⁻¹ at temperatures from 298 K to 308 K. nih.gov The thermodynamic parameters for this interaction were a negative ΔH⁰ of -43.92 kJ mol⁻¹ and a negative ΔS⁰ of -111.6 J mol⁻¹ K⁻¹, indicating that hydrogen bonding and van der Waals forces are the primary drivers of the interaction. nih.gov The negative Gibbs free energy (ΔG) values confirmed the spontaneity of the binding process. nih.gov Studies have shown that BSA has a single high-affinity binding site for sodium benzoate. nih.gov

Table 2: Thermodynamic Parameters for the Interaction of Sorbic Acid and Sodium Benzoate with Serum Albumins

| Ligand | Protein | Temperature (K) | Binding Constant (K_b) (M⁻¹) | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) | ΔG (kJ mol⁻¹) |

| Sorbic Acid | HSA | Not Specified | Not Specified | -29.366 | +108.149 | Not Specified |

| Sodium Benzoate | BSA | 298 | 2.02 x 10⁴ | -43.92 | -111.6 | Negative |

| Sodium Benzoate | BSA | 303 | Not Specified | -43.92 | -111.6 | Negative |

| Sodium Benzoate | BSA | 308 | 7.9 x 10³ | -43.92 | -111.6 | Negative |

Synergistic Effects with Co-preservatives

The antimicrobial efficacy of sodium sorbate can be enhanced when used in combination with other preservatives, a phenomenon known as synergism. This approach allows for a broader spectrum of microbial inhibition and can potentially reduce the required concentrations of individual preservatives.

Combined Effects with Sodium Benzoate

The combination of sodium sorbate and sodium benzoate is a common practice in the food industry to achieve more effective preservation. earthwormexpress.com This synergistic action provides greater protection against a wider variety of microorganisms than either preservative used alone. earthwormexpress.com The antimicrobial activity of both preservatives is pH-dependent, with their effectiveness increasing in more acidic conditions. earthwormexpress.com Studies have shown that this combination is effective against various food spoilage fungi and bacteria. psu.ac.th However, some research has indicated that for certain molds like Aspergillus niger and Penicillium notatum, a synergistic effect was not observed when combining the two preservatives at the tested concentrations.

Interactions with Sodium Dehydroacetate

Sodium dehydroacetate is another preservative that can exhibit synergistic effects when combined with sorbates. Research on antibacterial polyethylene (B3416737) films incorporated with sodium dehydroacetate and potassium sorbate demonstrated improved physical properties and antibacterial activity. scielo.brresearchgate.net Specifically, a film with a 2:1 ratio of sodium dehydroacetate to potassium sorbate showed higher tensile strength than a pure polyethylene film. researchgate.net This suggests a potential for creating more robust and effective antimicrobial packaging materials. The combination of sodium dehydroacetate and potassium sorbate has been noted for its enhanced antimicrobial activity, which can allow for lower concentrations of each preservative to be used. alibaba.com

Synergism with Nitrite (B80452) Compounds

In cured meat products, sodium sorbate is often used in conjunction with sodium nitrite. meatscience.orgijramr.com This combination has been shown to have a synergistic antimicrobial effect against a range of food-spoiling bacteria and fungi. scribd.comresearchgate.netnih.gov Research has demonstrated that the combination of sodium nitrite and potassium sorbate is effective against species such as Bacillus mucoides, Pseudomonas aeruginosa, and Escherichia coli. nih.gov This synergistic action is particularly important in meat curing as it can help to inhibit the growth of pathogenic bacteria like Clostridium botulinum. researchgate.net Furthermore, the use of sorbates in combination with reduced levels of nitrites has been shown to decrease the formation of nitrosamines, which are potentially carcinogenic compounds that can form in cured meats. researchgate.net

Table 3: Synergistic Antimicrobial Action of Preservative Combinations

| Preservative Combination | Target Microorganisms | Observed Effect |

| Sodium Nitrite + Sodium Benzoate | Escherichia coli, Staphylococcus aureus, Bacillus mucoides, Candida albicans | Synergistic action against 40% of tested species. scribd.comresearchgate.net |

| Sodium Nitrite + Potassium Sorbate | Bacillus mucoides, Pseudomonas aeruginosa, Escherichia coli | Synergistic action against 30% of tested species. scribd.comresearchgate.netnih.gov |

| Sodium Benzoate + Potassium Sorbate | Aspergillus flavus, Escherichia coli | Additive effect against 20% of tested species; no synergism observed against others. |

Interactions with Polymer Matrices and Packaging Materials

The incorporation of antimicrobial agents into packaging materials represents a significant advancement in food preservation technology. This approach, known as active packaging, aims to inhibit microbial growth on the food surface, thereby extending shelf life and enhancing safety. Sorbates, including sodium sorbate, are frequently utilized for this purpose due to their recognized antimicrobial properties. The interaction between sodium sorbate and the polymer matrix is a critical factor that dictates the final properties and efficacy of the active packaging film.

Integration into Active Packaging Films

The integration of sodium sorbate, or its more commonly studied counterpart potassium sorbate, into polymer films is achieved through various industrial manufacturing processes. The goal is to disperse the antimicrobial agent uniformly throughout the polymer matrix, from which it can be released in a controlled manner to the food surface.

Common methods for incorporating sorbates into packaging films include:

Melt Blending and Extrusion: This is one of the most prevalent techniques, where the polymer resin and the sorbate salt are mixed at high temperatures. The molten mixture is then processed through an extruder to form films. For instance, active films have been produced by incorporating potassium sorbate (PS) and sodium benzoate (SB) into blends of poly(butylene adipate-co-terephthalate) (PBAT) and thermoplastic starch (TPS) via blown-film extrusion. researchgate.net Similarly, polypropylene (B1209903) (PP) based active films containing sorbic acid have been prepared using an extrusion molding method. researchgate.net Another study utilized a batch mixer to compound linear low-density polyethylene (LLDPE) with potassium sorbate at 180°C before film formation.

Casting: In this laboratory-scale method, the polymer is dissolved in a suitable solvent, and the sorbate is added to the solution. The resulting mixture is then cast onto a flat surface, and the solvent is evaporated, leaving a thin film. This technique was used to prepare edible films from tapioca starch suspensions containing sorbates. conicet.gov.ar

Coating: Active agents can be coated onto the surface of a pre-formed packaging film. This confines the antimicrobial to the food-contact surface, which can be advantageous for targeted release.

The choice of integration method depends on the type of polymer, the thermal stability of the active agent, and the desired final film characteristics. scientificwebjournals.com The compatibility between the hydrophilic sorbate salt and the often hydrophobic polymer matrix is a key challenge. To enhance dispersion and prevent agglomeration, compatibilizers or dispersants, such as maleic anhydride-grafted polyethylene, are sometimes added to the formulation.

Impact on Polymer Physical Properties

The addition of sodium sorbate as an active agent can significantly alter the physical, mechanical, barrier, and optical properties of the host polymer matrix. These changes are a result of interactions between the polymer chains and the dispersed salt particles.

Mechanical Properties: The influence of sorbates on the mechanical strength and flexibility of films varies depending on the polymer system.

In poly(butylene adipate-co-terephthalate)/thermoplastic starch (PBAT/TPS) blends, the addition of up to 6% potassium sorbate led to a reduction in both tensile strength and elongation by as much as 42% and 22%, respectively. researchgate.net This suggests a plasticizing effect where the sorbate disrupts polymer chain interactions.

Conversely, incorporating sorbic acid into polypropylene (PP) films resulted in a significant improvement in tensile strength but a decrease in elongation at break. researchgate.net

In tapioca-starch edible films, sorbate incorporation caused a decrease in the storage modulus (a measure of stiffness) by approximately 75% and an increase in the tangent of the phase angle (a measure of viscoelasticity) by about 200%, indicating the formation of a less elastic and more viscous network. conicet.gov.arresearchgate.net

Studies on low-density polyethylene (LDPE) films showed that combining sodium dehydroacetate with potassium sorbate could increase the film's tensile strength by over 30% compared to pure LDPE film. scielo.br

Interactive Data Table: Effect of Sorbate Addition on Mechanical Properties of Polymers

| Polymer Matrix | Sorbate Compound | Concentration | Effect on Tensile Strength | Effect on Elongation |

| PBAT/TPS | Potassium Sorbate | 3% and 6% | Decreased up to 42% researchgate.net | Decreased up to 22% researchgate.net |

| Polypropylene (PP) | Sorbic Acid | 2%, 4%, and 6% | Increased researchgate.net | Decreased researchgate.net |

| Tapioca Starch | Sorbates | Not specified | Not specified | Increased (less prone to rupture) conicet.gov.ar |

| LDPE | Potassium Sorbate & Sodium Dehydroacetate | 2:1 ratio | Increased by 30.55% scielo.br | Decreased scielo.br |

Barrier Properties: The ability of a packaging film to control the transmission of gases and water vapor is crucial for food preservation.

In PBAT/TPS films, the increased hydrophilicity from the addition of sorbate and benzoate slightly affected water vapor permeability but significantly decreased oxygen permeability by up to 50%. researchgate.net

For PP films, higher concentrations of sorbic acid diminished the water vapor permeability. researchgate.net

The addition of potassium sorbate to a multilayer LDPE/polyamide/LDPE film also resulted in lower water vapor permeability compared to the control film. nih.gov

Interactive Data Table: Effect of Sorbate Addition on Barrier Properties

| Polymer Matrix | Sorbate Compound | Effect on Water Vapor Permeability | Effect on Oxygen Permeability |

| PBAT/TPS | Potassium Sorbate & Sodium Benzoate | Slightly affected researchgate.net | Decreased up to 50% researchgate.net |

| Polypropylene (PP) | Sorbic Acid | Decreased researchgate.net | Not specified |

| LDPE/Polyamide/LDPE | Potassium Sorbate | Decreased nih.gov | Not specified |

Other Physical Properties: The incorporation of sorbates can also affect the optical and thermal characteristics of the polymer films.

Optical Properties: The transparency of PP films was diminished with the incorporation of higher contents of sorbic acid. researchgate.net In polyethylene films, the addition of sodium dehydroacetate and potassium sorbate affected light transmittance and increased haze. scielo.br

Thermal Stability: Compounding LLDPE with potassium sorbate was found to improve the thermal stability of the polymer compared to the neat polymer.

Microstructure: In PBAT/TPS blends, increasing the potassium sorbate content up to 6% resulted in more homogeneous film microstructures, suggesting improved compatibility between the polymer phases. researchgate.net

These findings highlight the complex interactions between sodium sorbate and polymer matrices. The specific effects are highly dependent on the type of polymer, the concentration of the sorbate, and the processing methods employed.

Advanced Computational and Modeling Approaches in Sorbate Research

Molecular Dynamics Simulations of Sorbate (B1223678) Behavior

Molecular dynamics (MD) simulations serve as a "computational microscope," offering a window into the nanoscale world where molecules interact. nih.gov These simulations calculate the forces between atoms and predict their movements over time, providing a dynamic picture of molecular behavior. researchgate.net Both all-atom and coarse-grained simulation models are employed to explore these interactions in detail. nih.gov

Sorbate-Solvent Interactions

The way a solute interacts with its surrounding solvent is fundamental to its chemical and physical properties. researchgate.net MD simulations are a powerful tool for investigating these interactions at a microscopic level by explicitly modeling solvent molecules, such as water, around the sorbate anion. researchgate.netacs.org These simulations elucidate the non-specific interactions, including electrostatic and van der Waals forces, that govern the solvation process. researchgate.net

Research using MD has shown that water molecules are key players in facilitating sorption processes, with interactions between the heteroatoms of the sorbate and water being particularly significant. nih.gov By generating the solvent configuration around the solute, MD can detail the structure of the solvation shell. researchgate.net Advanced techniques, such as those combining MD with mixed solvents, can generate highly accurate interaction maps, providing an intuitive visualization of these complex interactions. nih.gov

Membrane Interaction Simulations

Understanding how molecules like sorbate interact with biological membranes is critical. MD simulations are increasingly used to model these complex systems. nih.govmdpi.com Using fully atomistic models of membranes, researchers can simulate the process of a sorbate molecule approaching and interacting with the membrane surface. rsc.org

These simulations can reveal the molecular basis of these interactions and identify how different molecules interact with the membrane. rsc.org For instance, umbrella-sampling methods can be combined with MD to calculate the free energy profiles of membrane-foulant interactions, showing regions of favorable interaction. rsc.org Such studies can determine if a build-up of molecules occurs at the membrane-solution interface and analyze the specific interactions, like hydrogen bonding, that drive this attraction. rsc.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a means to investigate the electronic structure and reactivity of molecules from first principles. acs.org These methods have been applied to the sorbate anion to elucidate its intrinsic properties. epstem.netepstem.net

Density Functional Theory (DFT) Studies on Sorbate Reactivity